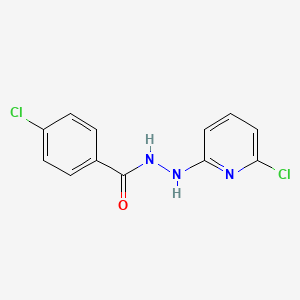

4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N'-(6-chloropyridin-2-yl)benzohydrazide (4-Cl-CPBH) is an important organic compound that has been used in a variety of scientific research applications. It is a colorless and odorless solid that is soluble in water, ethanol, and other polar solvents. It is a useful reagent for synthesizing a variety of compounds due to its high reactivity. In addition, it has been used in the biochemical and physiological research of various biological systems.

Scientific Research Applications

Molecular Machines and Electronic Devices

One study focused on the dynamics of a derivative from 2-pyridinecarboxaldehyde, which shows E/Z isomerization induced by ultraviolet radiation. The understanding of the spectroscopy and dynamic properties of these compounds is crucial for their potential use in molecular machines and electronic devices (Gordillo et al., 2016).

Interaction with Serum Albumin

Research has demonstrated the adsorption of a novel hydrazone, similar to 4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide, by serum albumin, showcasing an unusual static quenching mechanism. This interaction helps to understand the structural causes behind this phenomenon, which is vital for designing drugs with better efficacy and lower side effects (Tian et al., 2012).

DNA Binding and Antibacterial Activities

A study on new Schiff base ligands and their metal complexes has revealed insights into their DNA binding behavior and antibacterial activities. These findings suggest potential applications in the development of new antimicrobial agents and cancer therapeutics (El‐Gammal et al., 2021).

Spin-Crossover Materials

Another area of application is in the development of spin-crossover materials, as indicated by research on iron(II) complexes. These materials have potential uses in memory devices, displays, and sensors due to their ability to switch between different spin states under various stimuli (Zhang et al., 2010).

Cytotoxic Activity

Research on aroylhydrazones has shown significant cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy. This opens avenues for the development of new chemotherapeutic agents (Singh et al., 2017).

Molecular Docking Studies

Benzohydrazide derivatives have been explored as potential inhibitors of prostate cancer through molecular docking studies. These studies help in the rational design of drugs by predicting how different chemical compounds might interact with biological targets (Arjun et al., 2020).

properties

IUPAC Name |

4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-9-6-4-8(5-7-9)12(18)17-16-11-3-1-2-10(14)15-11/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVYJUIAUJJIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-(6-chloropyridin-2-yl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2620048.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)

![{6-Chloro-4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2620053.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2620057.png)

![2-Chloro-5-(5-isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2620059.png)

![3-Amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2620062.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2620069.png)

![4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2620071.png)